Ethyl (E)-6-chloro-3-((2-(2-(2-chlorophenoxy)acetyl)hydrazono)methyl)-1H-indole-2-carboxylate
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Overview
Description
Ethyl (E)-6-chloro-3-((2-(2-(2-chlorophenoxy)acetyl)hydrazono)methyl)-1H-indole-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indole core, chlorophenoxy groups, and a hydrazono linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-6-chloro-3-((2-(2-(2-chlorophenoxy)acetyl)hydrazono)methyl)-1H-indole-2-carboxylate typically involves multiple steps. The process begins with the preparation of the indole core, followed by the introduction of the chlorophenoxy groups and the hydrazono linkage. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-6-chloro-3-((2-(2-(2-chlorophenoxy)acetyl)hydrazono)methyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield compounds with increased hydrogen content.
Scientific Research Applications
Ethyl (E)-6-chloro-3-((2-(2-(2-chlorophenoxy)acetyl)hydrazono)methyl)-1H-indole-2-carboxylate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving indole derivatives.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (E)-6-chloro-3-((2-(2-(2-chlorophenoxy)acetyl)hydrazono)methyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl (E)-6-chloro-3-((2-(2-(2-chlorophenoxy)acetyl)hydrazono)methyl)-1H-indole-2-carboxylate include:
- Benzoic acid, 2-(2-chlorophenoxy)ethyl ester
- Succinic acid, 2-(2-chlorophenoxy)ethyl ethyl ester
- 4-((E)-{[(2-chlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H17Cl2N3O4 |
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Molecular Weight |
434.3 g/mol |
IUPAC Name |
ethyl 6-chloro-3-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C20H17Cl2N3O4/c1-2-28-20(27)19-14(13-8-7-12(21)9-16(13)24-19)10-23-25-18(26)11-29-17-6-4-3-5-15(17)22/h3-10,24H,2,11H2,1H3,(H,25,26)/b23-10+ |
InChI Key |
FIAKYLPANBUHCQ-AUEPDCJTSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)/C=N/NC(=O)COC3=CC=CC=C3Cl |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C=NNC(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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